molecular formula C20H17N5O3 B2797320 3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-12-2

3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2797320
CAS No.: 2034229-12-2
M. Wt: 375.388
InChI Key: CNVYFHRWMNNCCU-UHFFFAOYSA-N
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Description

3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Biological Activity

The compound 3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a unique molecular structure that integrates a quinoline moiety, a piperidine, and a pyrazine ring. This combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline derivative followed by coupling with pyrazine and piperidine components. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structural integrity and purity.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazine exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of the pyrazine moiety in our compound may enhance this activity due to its established role in inhibiting bacterial growth.

Anticancer Properties

The anticancer potential of similar compounds has been explored extensively. Pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may interact with key proteins involved in cancer progression, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced tumor growth .

Anti-inflammatory Effects

Compounds containing quinoline structures have been reported to exhibit anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the downregulation of pro-inflammatory cytokines, suggesting that our compound may similarly modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR studies for compounds related to this compound indicate that modifications in the substituents on the quinoline or pyrazine rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Hydroxyl groupEnhances antimicrobial activity
Carbonitrile groupIncreases cytotoxicity against cancer cells
Piperidine linkageImproves solubility and bioavailability

Case Studies

  • Antimicrobial Evaluation : A study evaluated various quinoline derivatives against E. coli and S. aureus, with some compounds demonstrating MIC values below 10 µg/mL. The incorporation of hydroxyl groups was crucial for enhancing activity .
  • Anticancer Activity : In vitro studies showed that certain pyrazole derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating that structural modifications can lead to improved efficacy .
  • Anti-inflammatory Properties : Research involving similar quinoline derivatives reported significant reductions in NO production in RAW 264.7 cells when treated with these compounds, suggesting a promising avenue for developing anti-inflammatory agents .

Properties

IUPAC Name

3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c21-11-17-19(23-8-7-22-17)28-13-4-3-9-25(12-13)20(27)15-10-18(26)24-16-6-2-1-5-14(15)16/h1-2,5-8,10,13H,3-4,9,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVYFHRWMNNCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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